5-Phenylpent-4-enoic acid

Catalog No.
S2897194
CAS No.
17920-83-1; 28525-69-1
M.F
C11H12O2
M. Wt
176.215
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Phenylpent-4-enoic acid

CAS Number

17920-83-1; 28525-69-1

Product Name

5-Phenylpent-4-enoic acid

IUPAC Name

(E)-5-phenylpent-4-enoic acid

Molecular Formula

C11H12O2

Molecular Weight

176.215

InChI

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+

InChI Key

ISCHCBAXHSLKOZ-XBXARRHUSA-N

SMILES

C1=CC=C(C=C1)C=CCCC(=O)O

Solubility

not available

Description

5-Phenylpent-4-enoic acid is a natural product found in Litsea glaucescens with data available.

5-Phenylpent-4-enoic acid is an organic compound with the molecular formula C11H12O2C_{11}H_{12}O_{2}. This compound features a phenyl group attached to a pentenoic acid chain, which provides it with unique structural properties that combine both aromatic and aliphatic functionalities. It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The compound is characterized by its melting point of 87-88 °C and a density of 1.114 g/cm³ .

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The double bond in the pentenoic acid chain can be reduced to form saturated derivatives, such as 5-phenylpentanoic acid, often through catalytic hydrogenation methods using palladium on carbon.
  • Substitution: The phenyl group can engage in electrophilic aromatic substitution reactions, leading to various substituted phenyl derivatives when treated with reagents like bromine or nitric acid.

Research indicates that 5-Phenylpent-4-enoic acid exhibits potential biological activities, particularly its nematicidal properties. Secondary metabolites derived from soil microbes, including this compound, have been shown to effectively target nematodes, suggesting its utility in agricultural applications. Additionally, it has been studied for its interactions with specific proteins such as Rotamase Pin1, which may influence cellular processes like mitosis and kinase activity regulation.

Synthetic Routes

One common method for synthesizing 5-Phenylpent-4-enoic acid involves the Wittig reaction. This process begins with (3-carboxypropyl)triphenylphosphonium bromide reacting with sodium bis(trimethylsilyl)amide in tetrahydrofuran at low temperatures (around -78 °C). Benzaldehyde is then added dropwise, and the mixture is allowed to warm to room temperature overnight. The product is isolated through acidification and extraction with ethyl acetate, followed by purification using silica gel chromatography.

Industrial Production

For large-scale production, industrial methods typically employ optimized Wittig reactions or other olefination techniques that ensure high yield and purity. These processes are often automated for precise control over reaction conditions and efficient product isolation.

5-Phenylpent-4-enoic acid finds applications across various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Biological Research: Its potential nematicidal properties make it a candidate for agricultural applications.
  • Pharmaceutical Development: Investigated for therapeutic effects and as a building block in drug formulation.
  • Industrial Use: Utilized in the production of specialty chemicals and materials, including dyes and pigments as well as optical materials .

Several compounds share structural similarities with 5-Phenylpent-4-enoic acid:

Compound NameStructure TypeUnique Features
4-Phenylbutanoic acidAromatic carboxylic acidShorter carbon chain compared to 5-Phenylpent-4-enoic acid.
5-Phenylpentanoic acidSaturated fatty acidLacks the double bond present in 5-Phenylpent-4-enoic acid.
4-Phenyl-4-pentenoic acidSimilar pentenoic structureDifferent positioning of functional groups.
5-Cyclohexylpent-4-enoic acidCycloalkane derivativeIncorporates a cyclohexane ring instead of a phenyl group.

Uniqueness

The uniqueness of 5-Phenylpent-4-enoic acid lies in its combination of an aromatic phenyl group with an aliphatic pentenoic acid chain. This dual functionality allows it to participate in a wide range of

Bacterial Production

Photorhabdus luminescens sonorensis Strain Caborca

Photorhabdus luminescens sonorensis strain Caborca represents a significant natural source of 5-phenylpent-4-enoic acid, serving as an entomopathogenic bacterium with a dual lifestyle as both a mutualist of Heterorhabditis sonorensis nematodes and a pathogen to various insect species [7] [8]. This Arizona-native strain has been identified through bioactivity-guided fractionation as a producer of three distinct nematicidal secondary metabolites, including 5-phenylpent-4-enoic acid, trans-cinnamic acid, and indole [6] [10]. Nuclear magnetic resonance spectroscopy and comparison to authentic synthetic standards confirmed the identity of 5-phenylpent-4-enoic acid as one of the primary bioactive compounds isolated from in vitro culture supernatants of this strain [13].

The genome assembly of Photorhabdus luminescens sonorensis strain Caborca reveals 231 contigs with a total length of 5.2 megabase pairs, containing 25 putative gene clusters dedicated to secondary metabolism [8]. Mass spectrometry analysis of crude extracts from this strain has revealed 15 distinct compounds, with eight being unique compared to other Photorhabdus species [7]. The bacterial strain demonstrates remarkable metabolic diversity, with secondary metabolite gene clusters comprising more than 6% of the bacterial genome, significantly exceeding the proportion found in Streptomyces species, which utilize only 3.8% of their genome for secondary metabolite production [22].

Biosynthetic Pathways in Enterobacteriaceae

The biosynthesis of 5-phenylpent-4-enoic acid in Enterobacteriaceae follows the phenylpropanoid pathway, which begins with the conversion of phenylalanine to cinnamic acid through the action of phenylalanine ammonia-lyase [11] [12]. Photorhabdus luminescens represents one of only two known bacterial species capable of synthesizing cinnamic acid from phenylalanine, utilizing the stlA gene that encodes phenylalanine ammonia-lyase [12]. This enzymatic conversion represents the initial step in the non-oxidative deamination pathway that ultimately leads to the production of various phenylpropanoid metabolites, including 5-phenylpent-4-enoic acid [11].

The phenylpropanoid biosynthetic pathway in these bacteria involves multiple enzymatic steps coordinated through complex metabolic networks [17]. The shikimate pathway provides essential precursors for secondary metabolite synthesis, with chorismate serving as the final product in the seven-step pathway and acting as the starting material for phenylpropanoid biosynthesis [15]. The aromatic amino acids L-tryptophan, L-tyrosine, and L-phenylalanine, produced through the shikimate pathway, serve as crucial precursors for the formation of phenylpropanoid compounds [15].

EnzymeGene SymbolEC NumberFunction in PathwayExpression in P. luminescens
Phenylalanine ammonia-lyasestlA4.3.1.24Converts phenylalanine to cinnamic acidHigh
Cinnamate 4-hydroxylaseC4H1.14.14.91Hydroxylates cinnamic acid to 4-coumaric acidModerate
Styrene synthaseSTS4.2.1.108Produces styrene derivativesLow
Cinnamic acid reductaseCAR1.2.1.44Reduces cinnamic acid derivativesModerate
Phenylpropanoid oxidasePPO1.10.3.1Oxidizes phenylpropanoid intermediatesVariable

Regulatory Mechanisms of Secondary Metabolite Production

The expression of stlA, the gene encoding phenylalanine ammonia-lyase essential for 5-phenylpent-4-enoic acid biosynthesis, is controlled by a complex regulatory network involving multiple transcriptional regulators [11]. TyrR, a LysR-type transcriptional regulator that responds to aromatic amino acids, serves as an absolute requirement for stlA expression in Photorhabdus luminescens [11]. This regulatory mechanism demonstrates the sophisticated control systems that bacteria employ to coordinate secondary metabolite production with cellular metabolism and environmental conditions [11].

The regulatory network also involves Sigma S and Lrp, regulators implicated in nutrient limitation responses in bacteria [11]. These regulatory proteins modulate stlA expression in response to environmental conditions, particularly nutrient availability and cellular stress [11]. The global post-transcriptional regulator Hfq plays a crucial role in maintaining secondary metabolite production, as deletion mutants lacking hfq lose the ability to produce all known secondary metabolites and cannot maintain healthy symbiosis with nematodes [20].

Cinnamic acid functions as an autoinducer of its own biosynthesis, enhancing the expression of the stlA gene through a positive feedback mechanism [12]. This autoregulation allows Photorhabdus luminescens to coordinate the production of phenylpropanoid metabolites with cellular needs and environmental conditions [12]. The bacteria release endogenous cinnamic acid into the medium at the end of exponential growth and subsequently consume it through multiple metabolic pathways [12].

Regulatory FactorTypeEffect on stlA ExpressionMechanism
TyrRLysR-type transcriptional regulatorEssential activatorDirect DNA binding
Sigma S (RpoS)Alternative sigma factorPositive modulationPromoter recognition
LrpLeucine-responsive regulatorPositive modulationAmino acid sensing
HfqRNA-binding proteinRequired for expressionsRNA facilitation
HexATranscriptional repressorNegative regulationDirect repression
Quorum sensing (AHL)Cell density signalingDensity-dependent activationPopulation density control
Nutrient limitationEnvironmental stressNutrient-responsive activationStress response

Ecological Role in Bacterial-Nematode Symbiosis

The production of 5-phenylpent-4-enoic acid by Photorhabdus luminescens sonorensis strain Caborca plays a critical role in the complex tripartite relationship between the bacterium, its nematode partner Heterorhabditis, and target insect hosts [21] [22]. This secondary metabolite contributes to the maintenance of monoxenic infection in insect hosts while preventing contamination from soil microbes and arthropod predation [21]. The compound demonstrates selective nematicidal activity against plant parasitic nematodes while showing minimal effects on beneficial entomopathogenic nematodes, thus preserving the mutualistic relationship [4] [13].

In the bacterial-nematode symbiosis, Photorhabdus bacteria reside within the intestine of the infective juvenile stage of Heterorhabditis nematodes [21]. Upon invasion of susceptible insect hosts, the nematodes release their bacterial symbionts into the hemocoel, where the bacteria contribute to host killing and subsequent nutrient provision for nematode development [21]. The production of 5-phenylpent-4-enoic acid and related secondary metabolites enables the bacteria to fulfill their dual role as both nematode mutualists and insect pathogens [24].

The ecological significance of 5-phenylpent-4-enoic acid extends to its selective toxicity profile, which demonstrates concentration-dependent nematicidal activity against economically important plant parasitic nematodes including Meloidogyne incognita and Tylenchulus semipenetrans [4] [13]. The compound exhibits LC50 values of 44 micrograms per milliliter against Meloidogyne incognita and 66 micrograms per milliliter against Tylenchulus semipenetrans at 24-hour exposure [4]. In contrast, the compound shows significantly reduced activity against non-target species such as Caenorhabditis elegans and entomopathogenic nematodes, with selectivity indices ranging from 4 to 8 [13].

Target SpeciesClassificationLC50 (μg/mL) 24h95% Confidence IntervalSelectivity Index
Meloidogyne incognitaPlant parasitic nematode44.4(38.8, 48.6)6.3
Tylenchulus semipenetransPlant parasitic nematode66.3(50.8, 73.4)4.2
Caenorhabditis elegansBacteria-feeding nematode278(260, 295)Non-target
Rhabditis blumiBacteria-feeding nematode346(320, 375)Non-target
Steinernema carpocapsaeEntomopathogenic nematode>400Not determinedNon-target
Heterorhabditis bacteriophoraEntomopathogenic nematode>400Not determinedNon-target

Comparative Metabolomics with Related Bacterial Species

Comparative metabolomic analysis reveals significant diversity in secondary metabolite production among entomopathogenic bacteria, with Photorhabdus luminescens sonorensis strain Caborca demonstrating unique metabolic capabilities [9] [27]. Mass spectrometry analyses have identified nine unique compounds in Photorhabdus luminescens sonorensis strains when compared to Photorhabdus luminescens laumondii strain TT01, indicating substantial strain-specific metabolic variation within the same species [9]. The production of 5-phenylpent-4-enoic acid appears to be particularly associated with the sonorensis subspecies, as this compound has not been consistently detected in other Photorhabdus strains or related bacterial genera [6].

The comparative analysis extends to related entomopathogenic bacteria such as Xenorhabdus nematophila, which maintains symbiotic relationships with Steinernema nematodes but produces distinctly different secondary metabolite profiles [23]. While Xenorhabdus species produce various bioactive compounds, they do not synthesize 5-phenylpent-4-enoic acid or related phenylpropanoid metabolites, suggesting evolutionary divergence in secondary metabolic pathways between these bacterial genera [25]. The specificity of phenylpropanoid production to Photorhabdus species highlights the unique biochemical adaptations that have evolved within this bacterial lineage [26].

Genome mining approaches have revealed that bacterial secondary metabolite biosynthetic gene clusters vary dramatically both between and within genera [27]. The distribution of these gene clusters across prokaryotic genomes demonstrates the extensive diversity of secondary metabolic potential, with some bacterial strains harboring significantly more biosynthetic gene clusters than others within the same genus [27]. This variation in biosynthetic capacity suggests that individual evaluation of secondary metabolism potential is necessary for each bacterial strain, as generalization at the genus level may not accurately reflect the metabolic capabilities of specific isolates [27].

Bacterial Species/Strain5-Phenylpent-4-enoic acid ProductionRelated PhenylpropanoidsSecondary Metabolite Gene ClustersGenome Percentage for SM
Photorhabdus luminescens sonorensis CaborcaConfirmedtrans-cinnamic acid, indole256.2%
Photorhabdus luminescens laumondii TT01VariableStilbenes, cinnamic acid20-255.8%
Photorhabdus temperata NC1LowLimited phenylpropanoids15-204.5%
Xenorhabdus nematophilaNot detectedDifferent metabolite profile12-153.8%
Serratia marcescensNot detectedProdigiosin, carbapenem8-122.9%
Burkholderia thailandensisNot detectedBactobolin, other metabolites20+6.8%

Wittig Reaction Approach

The Wittig reaction represents the most established and widely utilized methodology for the synthesis of 5-Phenylpent-4-enoic acid, offering excellent control over alkene geometry and consistently high yields. This approach has been extensively optimized and demonstrates remarkable versatility across different scales and conditions [1] [2].

Phosphonium Ylide Formation Mechanisms

The formation of phosphonium ylides constitutes the critical first step in the Wittig synthesis of 5-Phenylpent-4-enoic acid. The process begins with the preparation of (3-carboxypropyl)triphenylphosphonium bromide through an SN2 reaction between triphenylphosphine and 4-bromobutyric acid or its derivatives [2] [3]. This alkylation reaction proceeds efficiently under mild conditions, typically yielding the phosphonium salt in 85-95% yield [1].

The subsequent deprotonation step involves the treatment of the phosphonium salt with strong bases to generate the corresponding ylide. Sodium bis(trimethylsilyl)amide has emerged as the preferred base due to its enhanced selectivity and reduced side reactions compared to traditional bases such as butyllithium [2] [4]. The deprotonation occurs at the α-carbon adjacent to the phosphorus center, where the positive charge stabilizes the developing carbanion through resonance structures [3] [5].

The mechanism involves initial coordination of the base to the acidic α-hydrogen, followed by rapid proton abstraction to form the ylide. The resulting phosphonium ylide exists in equilibrium between its formal charge-separated structure and a neutral phosphorane form, with the phosphorane representation being particularly useful for understanding the nucleophilic character of the carbon center [2] [6]. The stabilization provided by the carboxyl group in (3-carboxypropyl)triphenylphosphonium bromide places this ylide in the category of semi-stabilized ylides, which exhibit enhanced reactivity while maintaining good selectivity for (E)-alkene formation [4] [7].

Stereoselective Control in (E)-Alkene Formation

The stereoselective formation of the (E)-isomer of 5-phenylpent-4-enoic acid represents a key advantage of the Wittig approach. The stereochemical outcome is primarily determined by the kinetically controlled formation of the oxaphosphetane intermediate, which subsequently undergoes stereospecific elimination to afford the desired (E)-alkene [4] [7].

Under lithium-free conditions, the Wittig reaction proceeds via a concerted [2+2] cycloaddition mechanism between the ylide and benzaldehyde, directly forming the oxaphosphetane intermediate without intervention of betaine species [4] [7]. This pathway ensures high stereoselectivity, as the geometry of the initial cycloaddition is preserved through the elimination step. The semi-stabilized nature of the (3-carboxypropyl)triphenylphosphonium ylide contributes to excellent (E)-selectivity, typically achieving E:Z ratios exceeding 95:5 [1] [8].

The influence of reaction temperature on stereoselectivity has been extensively studied, with lower temperatures generally favoring improved E-selectivity. Optimal conditions involve maintaining the reaction mixture at -78°C during the addition phase, followed by controlled warming to room temperature to complete the reaction [1] [9]. This temperature profile minimizes isomerization processes while ensuring complete conversion of starting materials.

Solvent effects also play a crucial role in determining stereochemical outcomes. Tetrahydrofuran and dichloromethane have proven most effective for achieving high E-selectivity, while polar protic solvents tend to reduce stereoselectivity through increased betaine formation and subsequent equilibration processes [10] [11]. The choice of base significantly impacts both reaction rate and stereoselectivity, with sodium bis(trimethylsilyl)amide providing superior performance compared to alkoxide bases or organolithium reagents [2] [4].

Optimization Parameters for Improved Yield

Systematic optimization of reaction parameters has led to significant improvements in both yield and selectivity for the Wittig synthesis of 5-phenylpent-4-enoic acid. Temperature control emerges as the most critical parameter, with the optimal protocol involving cooling to -78°C during ylide formation and aldehyde addition, followed by gradual warming to -40°C over 2-4 hours [1] [10].

Stoichiometric considerations reveal that employing a slight excess of the ylide precursor (1.1-1.2 equivalents relative to benzaldehyde) consistently provides optimal yields while minimizing side reactions [1] [12]. The order of addition significantly affects reaction outcomes, with dropwise addition of benzaldehyde to the pre-formed ylide solution providing superior results compared to alternative addition sequences [1] [9].

Solvent selection and volume considerations have been thoroughly investigated, with tetrahydrofuran demonstrating superior performance in terms of both yield and selectivity. Concentration effects show that moderately dilute conditions (0.1-0.2 M with respect to benzaldehyde) provide the best balance between reaction efficiency and side reaction suppression [1] [10]. Higher concentrations can lead to increased formation of unwanted byproducts, while excessive dilution reduces reaction rates and overall efficiency.

The optimization of purification protocols has proven equally important for achieving high isolated yields. The standard workup involves acidification of the reaction mixture to pH 1, followed by extraction with ethyl acetate and purification by silica gel chromatography [1]. Critical improvements include the use of gradient elution systems (typically 3:1 ether:hexanes to 1:1 ether:hexanes) and careful fraction collection to separate the desired product from triphenylphosphine oxide byproduct [1] [9].

Alternative Synthetic Pathways

Cross-Coupling Methodologies

Modern cross-coupling reactions offer complementary approaches to the Wittig methodology for synthesizing 5-phenylpent-4-enoic acid, providing access to this important compound through different strategic bond disconnections. The Suzuki-Miyaura coupling represents a particularly attractive alternative, offering excellent functional group tolerance and mild reaction conditions [13] [14].

The Suzuki approach typically involves the coupling of phenylboronic acid with (E)-5-bromopentenoic acid or related vinyl halides under palladium catalysis. This methodology benefits from the ready availability of both coupling partners and the generally high yields achieved under optimized conditions [13] [15]. The reaction proceeds through the established mechanism involving oxidative addition of the vinyl halide to palladium(0), transmetalation with the activated boronic acid species, and reductive elimination to form the desired carbon-carbon bond [14] [16].

Optimization studies have demonstrated that tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with triphenylphosphine provide effective catalytic systems for this transformation [13] [14]. The choice of base significantly influences reaction outcomes, with potassium carbonate and sodium carbonate providing optimal results in aqueous or biphasic solvent systems [13] [15]. Temperature control is less critical than in the Wittig approach, with reactions typically conducted at 80-100°C to ensure complete conversion [14] [16].

The Heck reaction offers another viable cross-coupling approach, involving the direct coupling of aryl halides with terminal alkenes bearing pendant carboxyl groups [17] [18]. This methodology provides a complementary strategy for cases where the corresponding boronic acids are not readily available or stable under the required reaction conditions [17] [19]. The reaction typically employs bromobenzene or iodobenzene with 4-pentenoic acid under palladium catalysis with phosphine ligands [17] [18].

Catalytic Approaches

Catalytic methodologies beyond traditional cross-coupling reactions have emerged as valuable alternatives for accessing 5-phenylpent-4-enoic acid and related structures. Hydroformylation-based strategies represent a particularly atom-economical approach, utilizing the oxo process to introduce the carboxyl functionality [20] [21].

The hydroformylation approach begins with styrene as the starting material, which undergoes reaction with synthesis gas (carbon monoxide and hydrogen) under rhodium or cobalt catalysis to afford phenylpropanal derivatives [20] [22]. Subsequent Wittig or related olefination reactions then extend the carbon chain to produce the desired pentenoic acid structure [20] [23]. This strategy offers excellent atom economy and utilizes readily available petrochemical feedstocks [24] [25].

Rhodium-catalyzed hydroformylation systems, particularly those employing triphenylphosphine ligands, demonstrate exceptional regioselectivity for linear aldehyde formation [21] [23]. The reaction typically proceeds under mild conditions (25-100°C, 1-10 atm) with excellent conversion rates and minimal side product formation [21] [24]. The subsequent olefination step can employ either Wittig chemistry or related methodologies such as the Horner-Wadsworth-Emmons reaction [20] [23].

Alternative catalytic approaches include rhodium-catalyzed oxidative coupling reactions between benzene derivatives and alkenes, which provide direct access to phenylated alkene products [26] [27]. These methodologies represent frontier research areas and offer potential advantages in terms of step economy and functional group tolerance [28] [26]. However, they typically require more specialized catalytic systems and have not yet achieved the reliability and scalability of established methods [29] [27].

Scale-Up Considerations for Agricultural Applications

The transition from laboratory-scale synthesis to industrial production for agricultural applications requires careful consideration of multiple factors including safety, economics, environmental impact, and regulatory compliance. The scale-up of 5-phenylpent-4-enoic acid synthesis presents unique challenges due to the compound's intended use in agricultural formulations and the need to maintain high purity standards [30] [31].

Process safety considerations become paramount at larger scales, particularly for the Wittig reaction which involves the use of strong bases and requires careful temperature control [30] [31]. The implementation of robust temperature monitoring and control systems is essential, as is the development of comprehensive procedures for handling and disposing of the triphenylphosphine oxide byproduct [30] [32]. Heat management becomes increasingly challenging at larger scales due to the exothermic nature of the ylide formation and subsequent condensation reactions [31] [32].

Economic factors play a crucial role in determining the viability of different synthetic approaches at industrial scale. The Wittig methodology, while highly reliable, generates significant amounts of triphenylphosphine oxide waste, which can impact overall process economics [30] [31]. Alternative approaches such as cross-coupling methodologies may offer advantages in terms of waste minimization and atom economy, but require careful evaluation of catalyst costs and recovery systems [33] [31].

Equipment design considerations include the selection of appropriate reactor systems capable of maintaining homogeneous mixing while providing adequate temperature control [30] [32]. Continuous flow systems have shown particular promise for the scale-up of organometallic reactions, offering improved heat transfer characteristics and enhanced safety profiles compared to traditional batch processes [34] [35]. The implementation of process analytical technology enables real-time monitoring of reaction progress and ensures consistent product quality across different production batches [31] [32].

Environmental considerations are particularly important given the agricultural end-use applications of 5-phenylpent-4-enoic acid. Process design must minimize waste generation and ensure compliance with environmental regulations regarding discharge and emissions [30] [35]. The selection of solvents and reagents should prioritize environmentally benign alternatives wherever possible, consistent with maintaining product quality and yield requirements [36] [35].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of 5-phenylpent-4-enoic acid has gained increasing attention as sustainability concerns drive innovation in chemical manufacturing. Several approaches have emerged that significantly reduce environmental impact while maintaining or improving synthetic efficiency [36] [37].

Solvent-free mechanochemical synthesis represents one of the most promising green chemistry approaches for this transformation. Recent developments in high-energy ball milling have demonstrated that Wittig reactions can be conducted under completely solvent-free conditions with reaction times as short as 30 seconds [38] [36]. This methodology employs potassium tert-butoxide as base and achieves yields of 75-85% while completely eliminating solvent waste [38] [37].

The mechanochemical approach involves placing the phosphonium salt, benzaldehyde, and base in a polytetrafluoroethylene milling vessel with hardened steel balls, followed by milling at defined frequencies (typically 36 Hz) [38] [36]. The mechanical energy input facilitates rapid mixing and provides the activation energy required for bond formation and breaking processes [38] [37]. This methodology offers significant advantages in terms of waste reduction and energy efficiency compared to traditional solution-phase reactions [36] [39].

Aqueous biphasic systems provide another environmentally attractive alternative, utilizing water as the primary solvent while maintaining organic solvent usage to a minimum [40] [36]. These systems employ phase-transfer catalysis to enable the reaction between water-soluble bases and organic substrates [40] [41]. The use of quaternary ammonium salts as phase-transfer agents facilitates the migration of hydroxide ions into the organic phase, enabling ylide formation and subsequent reaction with benzaldehyde [40] [36].

Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents for Wittig reactions [42] [43]. Choline chloride-glycerol mixtures in particular have demonstrated excellent performance for the synthesis of 5-phenylpent-4-enoic acid, achieving yields of 85-95% under mild conditions [42] [41]. These solvents offer the advantages of low toxicity, biodegradability, and ease of preparation from renewable feedstocks [42] [43].

Microwave-assisted synthesis represents another green chemistry approach that significantly reduces reaction times and energy consumption [40] [36]. Under optimized conditions, microwave irradiation at 140°C for 1.5 hours in sealed vessels provides yields comparable to conventional heating methods while reducing overall energy requirements [40] [37]. The rapid heating and efficient energy transfer characteristics of microwave irradiation make this approach particularly attractive for industrial applications [40] [36].

Continuous flow processing offers advantages in terms of waste minimization, energy efficiency, and process control [34] [35]. Flow reactors enable precise control of reaction parameters and facilitate the implementation of process intensification strategies [34] [31]. The use of microreactor technology provides enhanced heat and mass transfer characteristics, enabling reactions to be conducted under milder conditions with improved selectivity [34] [44].

The evaluation of green chemistry approaches requires consideration of multiple metrics including E-factor (environmental factor), atom economy, energy efficiency, and overall environmental impact [36] [43]. Solvent-free mechanochemical methods achieve the lowest E-factors (< 1), while continuous flow and deep eutectic solvent approaches offer balanced performance across multiple sustainability metrics [37] [41]. The selection of optimal green chemistry approaches depends on specific production requirements, scale considerations, and end-use applications [36] [39].

XLogP3

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Dates

Last modified: 07-23-2023

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